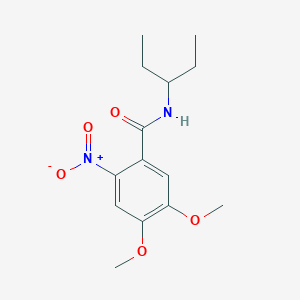![molecular formula C22H27N3O2 B5805762 2-[4-(4-acetylphenyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide](/img/structure/B5805762.png)
2-[4-(4-acetylphenyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(4-acetylphenyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 2-[4-(4-acetylphenyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide is not fully understood. However, it has been suggested that the compound acts by inhibiting the activity of certain enzymes and receptors in the body, leading to its therapeutic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[4-(4-acetylphenyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide have been extensively studied. The compound has been shown to exhibit significant antioxidant activity, which can help protect cells from damage caused by free radicals. Additionally, it has been found to possess anti-inflammatory properties, which can help reduce inflammation in the body and alleviate pain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 2-[4-(4-acetylphenyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide in lab experiments is its low toxicity. The compound has been shown to be relatively safe and well-tolerated in animal studies. However, one of the major limitations of using this compound is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions that could be explored with regards to 2-[4-(4-acetylphenyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide. One potential area of research is the development of novel drug formulations that can improve the compound's solubility and bioavailability. Additionally, further studies could be conducted to explore the compound's potential therapeutic applications in the treatment of other diseases, such as diabetes and cardiovascular disease.
Conclusion:
In conclusion, 2-[4-(4-acetylphenyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide is a chemical compound that has shown significant promise in the field of drug development. Its potential therapeutic applications and low toxicity make it a promising candidate for further research. However, more studies are needed to fully understand its mechanism of action and to explore its potential applications in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 2-[4-(4-acetylphenyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide involves the reaction of 4-acetylphenylpiperazine with 2-phenylethylamine in the presence of acetic anhydride and acetic acid. The resulting compound is then purified through recrystallization to obtain a white crystalline powder.
Applications De Recherche Scientifique
2-[4-(4-acetylphenyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant activity against various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. The compound has been shown to possess anti-inflammatory, analgesic, and anticonvulsant properties, making it a promising candidate for drug development.
Propriétés
IUPAC Name |
2-[4-(4-acetylphenyl)piperazin-1-yl]-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O2/c1-18(26)20-7-9-21(10-8-20)25-15-13-24(14-16-25)17-22(27)23-12-11-19-5-3-2-4-6-19/h2-10H,11-17H2,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDYQYAHWSPBYIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)CC(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(4-acetylphenyl)piperazin-1-yl]-N-(2-phenylethyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 2-{[(2-furoyloxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5805705.png)
![methyl 2-[(cyclohexylacetyl)amino]-4,5-dimethoxybenzoate](/img/structure/B5805710.png)
methyl]amino}benzenesulfonamide hydrochloride](/img/structure/B5805717.png)

![4-{2-[(3-methylbenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5805741.png)
![N-[4-(isobutyrylamino)phenyl]butanamide](/img/structure/B5805745.png)



![[(6-methoxy-2-methyl-3-propyl-4-quinolinyl)thio]acetic acid](/img/structure/B5805771.png)
![N-(2,6-dimethylphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5805776.png)
![3-[(3-methyl-1H-pyrazol-1-yl)carbonyl]-6-nitro-2H-chromen-2-one](/img/structure/B5805777.png)